

Dagrocorat Hydrochloride: A Deep Dive into its Pharmacological Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dagrocorat hydrochloride*

Cat. No.: *B1679671*

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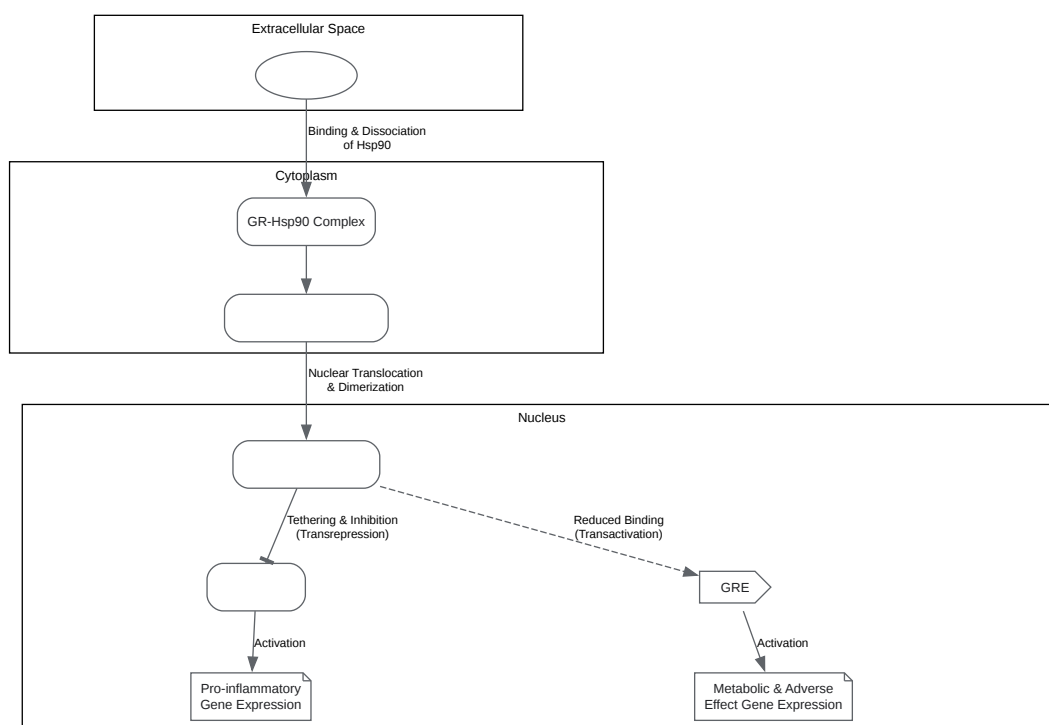
Introduction

Dagrocorat hydrochloride (PF-00251802) is a selective glucocorticoid receptor modulator (SGRM) that was under investigation for the treatment of rheumatoid arthritis.[1] As a non-steroidal, steroidal-like compound, it was designed to retain the anti-inflammatory properties of traditional glucocorticoids while potentially mitigating their associated adverse effects.[1] Dagrocorat is a partial agonist of the glucocorticoid receptor (GR) and is the active metabolite of the prodrug fosdagrocorat (PF-04171327).[2] Although its clinical development was discontinued during Phase I trials, the pharmacological profile of dagrocorat provides valuable insights into the development of dissociated GR agonists.[1] This technical guide offers an in-depth review of the available preclinical and early clinical data on **dagrocorat hydrochloride**.

Mechanism of Action

Dagrocorat hydrochloride exerts its effects as a selective, high-affinity partial agonist of the glucocorticoid receptor.[2][3] The prevailing hypothesis for the action of SGRMs like dagrocorat is the differential regulation of gene expression through transrepression and transactivation. It is believed that the anti-inflammatory effects of glucocorticoids are primarily mediated by transrepression, where the GR complex inhibits the activity of pro-inflammatory transcription factors such as NF- κ B and AP-1. Conversely, many of the undesirable side effects are thought to arise from transactivation, where the GR directly binds to glucocorticoid response elements (GREs) on DNA to upregulate the expression of certain genes. Dagrocorat was designed to

preferentially induce transrepression over transactivation, thereby "dissociating" the desired anti-inflammatory effects from the unwanted metabolic and other side effects.



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Dagrocorat's Dissociated Mechanism of Action.

Pharmacodynamics

Receptor Binding and Functional Activity

Dagrocorat demonstrates high-affinity binding to the human glucocorticoid receptor. In vitro assays have quantified its binding and functional potency.

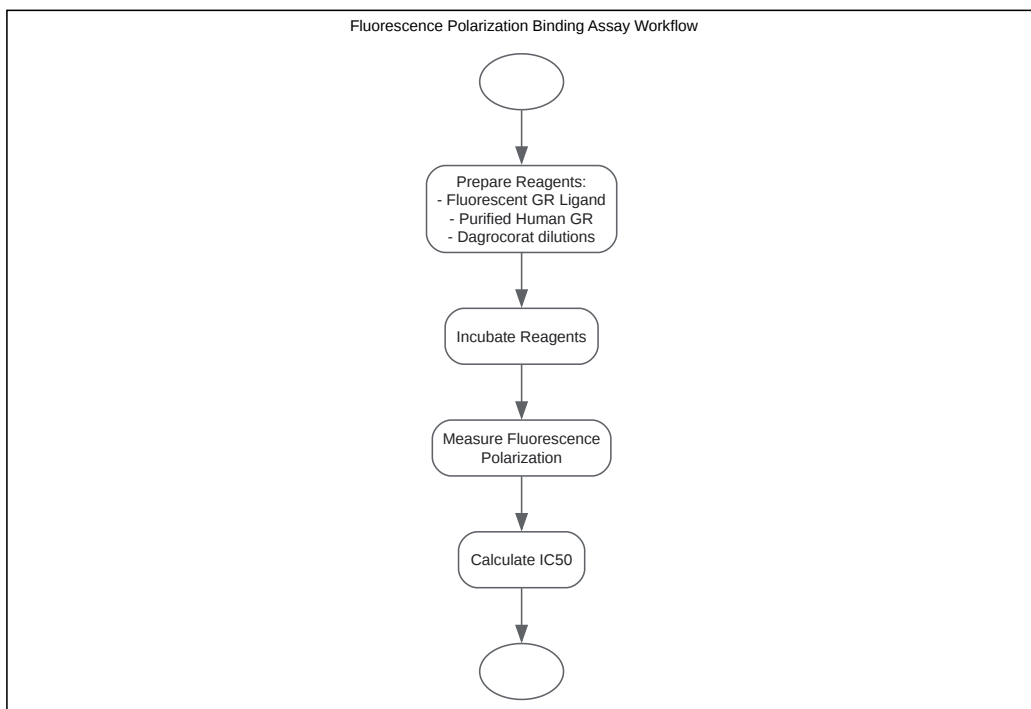
Table 1: In Vitro Pharmacodynamic Properties of Dagrocorat

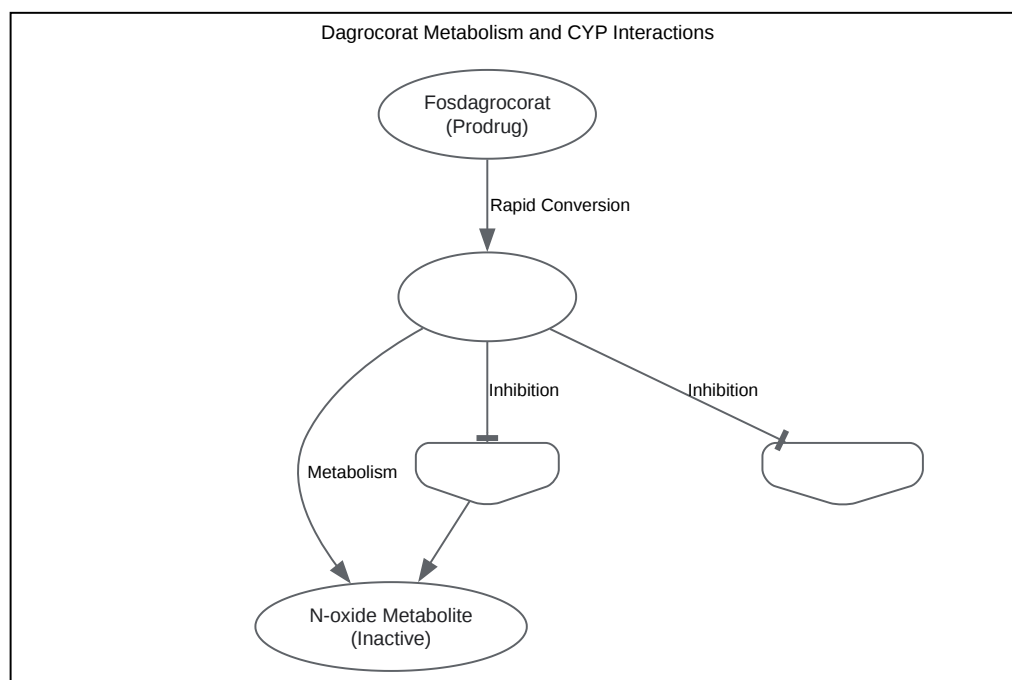
Parameter	Assay Type	Species	Value
GR Binding Affinity (IC50)	Fluorescence Polarization	Human	1.31 nM
Transrepression (IC50)	Inhibition of LPS-induced TNF- α release	Human	35 nM
Transactivation (IC50)	Inhibition of dexamethasone-induced transactivation	Human	8.9 nM

Experimental Protocols

While detailed, step-by-step proprietary protocols are not publicly available, the principles of the assays used to characterize dagrocorat can be described as follows:

- **Glucocorticoid Receptor Binding Assay (Fluorescence Polarization):** This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled GR ligand from the purified, full-length human glucocorticoid receptor. The change in fluorescence polarization is proportional to the amount of fluorescent ligand displaced by the test compound, from which the IC50 is determined.





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References

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- 2. In Vitro and In Vivo Investigation of Potential for Complex CYP3A Interaction for PF-00251802 (Dagrocorat), a Novel Dissociated Agonist of the Glucocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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